molecular formula C14H14N5NaO5S2 B1668831 Cefetamet sodium CAS No. 65243-25-6

Cefetamet sodium

Cat. No.: B1668831
CAS No.: 65243-25-6
M. Wt: 419.4 g/mol
InChI Key: NZQJSIPYDOTDFS-KYIYMPJCSA-M
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Description

Cefetamet sodium is a third-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This compound is particularly effective against pathogens such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae . This compound is often used in clinical settings to treat infections of the respiratory tract, urinary tract, and other bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefetamet sodium can be synthesized through a series of chemical reactions involving the condensation of specific intermediates. One common method involves the reaction of cepham-he-beauty with baking soda in deionized water, followed by pH control, decolouration with activated charcoal, filtration, and spray drying . This method simplifies the operation and reduces production costs.

Industrial Production Methods: The industrial production of this compound often employs spray drying techniques to ensure high purity and yield. The process involves mixing the raw materials in a controlled environment, followed by spray drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cefetamet sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its antibacterial activity.

    Reduction: Reduction reactions can modify the oxidation state of the compound, impacting its stability and efficacy.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various cefetamet derivatives with modified antibacterial properties .

Scientific Research Applications

Cefetamet sodium has a wide range of applications in scientific research:

Mechanism of Action

Cefetamet sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which can degrade other beta-lactam antibiotics .

Comparison with Similar Compounds

    Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

    Ceftriaxone: Known for its long half-life and once-daily dosing, making it convenient for outpatient therapy.

    Ceftazidime: Effective against Pseudomonas aeruginosa, a pathogen not well-covered by cefetamet sodium.

Uniqueness: this compound is unique due to its high stability against beta-lactamase enzymes and its broad-spectrum activity. Unlike some other cephalosporins, it is particularly effective against certain Gram-negative bacteria and has a favorable pharmacokinetic profile, making it suitable for various clinical applications .

Properties

CAS No.

65243-25-6

Molecular Formula

C14H14N5NaO5S2

Molecular Weight

419.4 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H15N5O5S2.Na/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6;/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-7-;/t8-,12-;/m1./s1

InChI Key

NZQJSIPYDOTDFS-KYIYMPJCSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Appearance

Solid powder

65243-25-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cefetamet sodium;  Ro 15-8074/001;  Ro-15-8074/001;  Ro15-8074/001; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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